molecular formula C22H24N2 B11956453 N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine CAS No. 853331-05-2

N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine

Cat. No.: B11956453
CAS No.: 853331-05-2
M. Wt: 316.4 g/mol
InChI Key: FPSULLRXPSAOSP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine is a quinoline derivative featuring a cyclopentylamine substituent at the 4-position and a 4-ethylphenyl group at the 2-position of the quinoline ring. The cyclopentyl group may enhance lipophilicity, influencing membrane permeability, while the 4-ethylphenyl substituent could modulate electronic and steric interactions with biological targets .

Properties

CAS No.

853331-05-2

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

N-cyclopentyl-2-(4-ethylphenyl)quinolin-4-amine

InChI

InChI=1S/C22H24N2/c1-2-16-11-13-17(14-12-16)21-15-22(23-18-7-3-4-8-18)19-9-5-6-10-20(19)24-21/h5-6,9-15,18H,2-4,7-8H2,1H3,(H,23,24)

InChI Key

FPSULLRXPSAOSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The cyclopentyl and ethylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate steps to protect functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Strong bases or acids, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: This compound is used in the development of biological probes and as a potential therapeutic agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Notable Properties
N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine C₂₂H₂₅N₂ 317.45 Cyclopentyl, 4-ethylphenyl ~3.5 High lipophilicity
N,N-diethyl-2-(4-ethylphenyl)-4-quinolinamine C₂₁H₂₄N₂ 304.43 Diethyl, 4-ethylphenyl ~4.0 Hydrobromide salt available
2-(4-(tert-Butyl)phenyl)-N-(2-morpholinoethyl)quinolin-4-amine C₂₆H₃₁N₃O 401.55 Morpholinoethyl, tert-butyl ~2.0 Enhanced solubility
7-Chloro-N-cyclopentylquinolin-4-amine C₁₄H₁₅ClN₂ 246.74 Cyclopentyl, Cl ~3.0 Potential kinase inhibition

Biological Activity

N-cyclopentyl-2-(4-ethylphenyl)-4-quinolinamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a quinoline core with substitutions that enhance its biological activity. The molecular formula is C23H26N2C_{23}H_{26}N_2, and its structure can be represented as follows:

Property Details
Molecular Formula C23H26N2C_{23}H_{26}N_2
Molecular Weight 350.46 g/mol
Structural Features Quinoline core, cyclopentyl group, ethylphenyl moiety

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It modulates their activity, leading to diverse biological effects. The mechanism involves:

  • Binding Affinity : The compound exhibits a strong binding affinity for specific kinases, which are crucial in cell signaling pathways related to cancer and other diseases.
  • Inhibition of Kinase Activity : Similar quinoline derivatives have been identified as inhibitors of platelet-derived growth factor receptor (PDGFR) autophosphorylation, which plays a vital role in tumor growth and metastasis.
  • Cell Proliferation : Studies suggest that the compound may influence cell proliferation through modulation of signaling pathways associated with cell survival.

Biological Activity

Research indicates that this compound possesses several noteworthy biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting the growth of various cancer cell lines through its action on kinase pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited PDGFR phosphorylation in cultured cells, leading to reduced cell proliferation in cancer models.
  • In Vivo Studies : Animal model studies have indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent.
  • Comparative Analysis : When compared to similar compounds such as N-cyclopentyl-2-(4-methylphenyl)-4-quinolinamine, the ethyl substitution appears to enhance the selectivity and potency against specific targets, highlighting the importance of structural variations .

Data Table: Comparative Biological Activities

Compound Name Biological Activity Mechanism of Action
This compoundAnticancer, antimicrobialKinase inhibition, receptor modulation
N-cyclopentyl-2-(4-methylphenyl)-4-quinolinamineModerate anticancerSimilar kinase inhibition
N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamineAntiproliferativeInhibition of PDGFR autophosphorylation

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